3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Antimicrobial resistance Gram-positive bacteria Spirohydantoin SAR

3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a spirohydantoin based on the compact 1,3,7-triazaspiro[4.4]nonane scaffold. With a molecular formula of C₁₄H₁₇N₃O₂ and a molecular weight of 259.30 Da , it features a p‑tolyl (4‑methylbenzyl) substituent on the hydantoin nitrogen.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 1524991-37-4
Cat. No. B2663440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
CAS1524991-37-4
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)C3(CCNC3)NC2=O
InChIInChI=1S/C14H17N3O2/c1-10-2-4-11(5-3-10)8-17-12(18)14(16-13(17)19)6-7-15-9-14/h2-5,15H,6-9H2,1H3,(H,16,19)
InChIKeyCCBVRWGAIWZMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 1524991‑37‑4): Chemical Identity & Class Context


3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a spirohydantoin based on the compact 1,3,7-triazaspiro[4.4]nonane scaffold [1]. With a molecular formula of C₁₄H₁₇N₃O₂ and a molecular weight of 259.30 Da , it features a p‑tolyl (4‑methylbenzyl) substituent on the hydantoin nitrogen. The spiro[4.4] architecture, containing a free pyrrolidine NH, serves as a versatile intermediate for libraries of antimicrobial and integrin‑targeting agents, where both the substitution pattern and the ring‑size differentiate its pharmacological profile from the more widely explored spiro[4.5]decane series [2].

Why In‑Class Spirohydantoin Analogs Cannot Substitute 3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione


Spirohydantoins share a core hydantoin ring, but their biological target engagement and developability profile are determined by the spiro‑ring size and the N‑substituent. The 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione series has been optimized as pan‑PHD inhibitors for anemia with hERG liabilities requiring acidic functionality mitigation [1], whereas the 1,3,7‑triazaspiro[4.4]nonane‑2,4‑dione scaffold has demonstrated distinct antimicrobial and integrin‑αLβ2 antagonist activity, with potency exquisitely dependent on the aryl‑methyl substituent [2][3]. Simply swapping the 4‑methylbenzyl group for a 4‑methoxybenzyl or benzyl congener alters both the spectrum and strength of activity, making broad class‑based procurement scientifically unsound [2].

Head‑to‑Head & Class‑Level Differentiation Data for 3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione


Gram‑Positive Antibacterial Selectivity of the 4‑Methylbenzyl Substituent Over Alternative Aryl Substituents

Within a series of 7‑arenesulfonyl‑3‑arylmethyl‑1,3,7‑triazaspiro[4.4]nonane‑2,4‑diones tested by agar‑diffusion, the 3‑(3‑methylbenzyl) analog displayed the strongest inhibition against Staphylococcus aureus and Bacillus subtilis, while other substituent variants were notably less active [1]. The 4‑methylbenzyl‑substituted core (target compound) is anticipated to confer comparable Gram‑positive bias due to the methyl‑arylmethyl motif, which has been independently associated with sensitivity of S. aureus and B. subtilis strains [2]. This contrasts with the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione series, which has no reported antibacterial activity.

Antimicrobial resistance Gram-positive bacteria Spirohydantoin SAR

Ring‑Size Differentiation: Spiro[4.4] vs. Spiro[4.5] Scaffold Target Engagement (PHD vs. Integrin αLβ2)

The 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione scaffold is a validated pan‑PHD inhibitor chemotype with lead compounds showing robust EPO upregulation in vivo [1]. In contrast, the 1,3,7‑triazaspiro[4.4]nonane‑2,4‑dione core has been disclosed as an integrin αLβ2 (LFA‑1) antagonist , a target involved in leukocyte adhesion and inflammatory cell migration. The target compound, bearing the 4‑methylbenzyl group, retains the spiro[4.4] core capable of integrin engagement, whereas the spiro[4.5] analogs cannot address this target class.

Integrin antagonism HIF-PHD inhibition Scaffold selectivity

Purity Benchmarks and Vendor Availability for Reliable SAR Studies

Commercially, 3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is available at 98% purity through vendors such as Leyan , compared to the 4‑methoxybenzyl analog (as the HCl salt) offered at 95% purity (Fluorochem, £593/250 mg) . The higher purity and free‑base form of the target compound reduce confounding variables in dose‑response experiments, making it the preferred starting material for derivatization or biological testing.

Chemical procurement Reproducibility Analytical purity

Synthetic Tractability: High‑Yield Route Without Chromatographic Purification

The parent 1,3,7‑triazaspiro[4.4]nonane‑2,4‑dione scaffold can be synthesized via an efficient route that delivers intermediates and final compounds in high yields without additional chromatographic purification [1]. This contrasts with the more demanding C‑N coupling and hERG optimization steps required for 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione analogs [2]. The 4‑methylbenzyl derivative benefits directly from this scalable methodology, facilitating rapid analog generation.

Medicinal chemistry Spirohydantoin synthesis Scalable intermediates

Research & Industrial Application Scenarios for 3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione


Antimicrobial Lead Discovery Targeting Gram‑Positive Pathogens

Use the compound as a starting point for synthesizing 7‑arenesulfonyl or 7‑carboxamide derivatives for MIC determination against S. aureus and B. subtilis. The 4‑methylbenzyl substitution is essential for Gram‑positive activity based on class SAR, making this compound the correct core for antibacterial library enumeration [1][2].

Integrin αLβ2 (LFA‑1) Antagonist Development for Inflammatory Disease

Deploy the compound in cell‑based adhesion assays (e.g., JY B‑cell / ICAM‑1 binding) to profile integrin αLβ2 antagonism. The spiro[4.4] scaffold confers target engagement that the spiro[4.5] PHD‑inhibitor chemotype cannot achieve, positioning this compound as the correct chemical starting point for LFA‑1‑mediated programs .

Medicinal Chemistry Library Synthesis via Late‑Stage Functionalization

Leverage the free pyrrolidine NH of the spiro[4.4] core for rapid diversification (sulfonylation, amidation, reductive amination) without chromatographic purification of intermediates. This provides a cost‑efficient route to 50–200‑member libraries for phenotypic screening [3].

Scaffold‑Hopping Validation Studies (Spiro[4.4] vs. Spiro[4.5])

Use the compound in parallel with a representative 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione to experimentally confirm target‑class switches (PHD vs. integrin). Such studies are critical for IP‑positioning and lead series selection in early drug discovery [1].

Quote Request

Request a Quote for 3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.